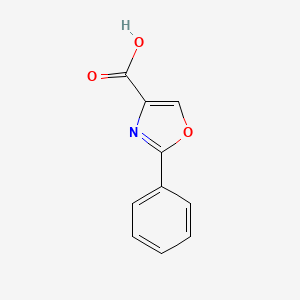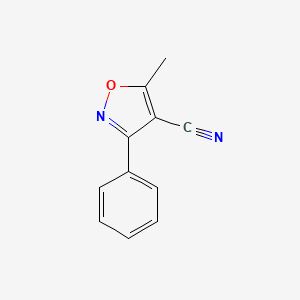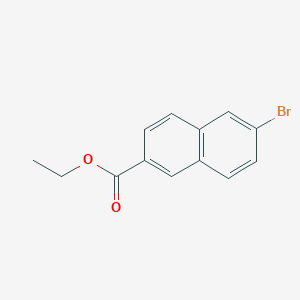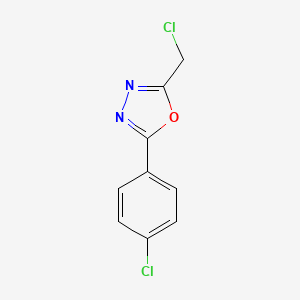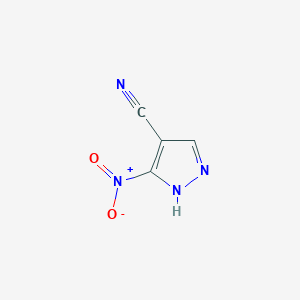
4-(4-Chlorophenyl)benzonitrile
Übersicht
Beschreibung
4-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN . It is a white solid and is one of three isomers of chlorobenzonitrile . It is produced industrially by ammoxidation of 4-chlorotoluene . The compound is of commercial interest as a precursor to pigments .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Chlorobenzonitrile .Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This could potentially be a reaction that 4-Chlorobenzonitrile undergoes, given its aromatic ring and chlorine substituent.Physical And Chemical Properties Analysis
4-Chlorobenzonitrile is a white solid . It is steam volatile, readily soluble in organic solvents, and only sparingly soluble in water .Wissenschaftliche Forschungsanwendungen
-
Spectroscopic Characterization and Biological Activities
- Field : Molecular Structure Analysis
- Application : The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of benzonitrile, was studied using Density Functional Theory . This compound was also investigated for its biological activities .
- Methods : The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results : The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined .
-
Green Synthesis of Benzonitrile
- Field : Green Chemistry
- Application : A novel green synthetic route for benzonitrile was proposed, using ionic liquid as the recycling agent . This route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles .
- Methods : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was carried out . The ionic liquid [HSO3-b-Py]HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation .
- Results : When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
-
Precursor to Pigments
- Field : Industrial Chemistry
- Application : 4-Chlorobenzonitrile, an isomer of chlorobenzonitrile, is produced industrially by ammoxidation of 4-chlorotoluene . It is of commercial interest as a precursor to pigments .
- Methods : The compound is produced industrially by the ammoxidation of 4-chlorotoluene .
- Results : The resulting 4-Chlorobenzonitrile is used as a precursor to various pigments .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : Benzonitrile is used as an intermediate in the production of various drugs .
- Methods : Benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine . These compounds are then used in the synthesis of various pharmaceuticals .
- Results : The use of benzonitrile as an intermediate allows for the production of a wide range of pharmaceuticals .
-
Regioselective Nitrilase
- Field : Biocatalysis
- Application : Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis and of interest for a variety of applications .
- Methods : Practical applications of regioselective nitrilases in synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin were systematically reviewed .
- Results : AJ270 cells, 3-(4-chlorophenyl) glutaronitrile was efficiently converted only to key chiral precursor (S)-3-(4-chlorophenyl)-4-cyanobutanoic acid with a low ee (26%) and 37% yield in 72-h reaction time .
-
Green Synthesis of Benzonitrile
- Field : Green Chemistry
- Application : A novel green synthetic route for benzonitrile was proposed, using ionic liquid as the recycling agent . This route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles .
- Methods : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was carried out . The ionic liquid [HSO3-b-Py]HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation .
- Results : When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCPRBAOHXYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362746 | |
| Record name | 4-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)benzonitrile | |
CAS RN |
57774-36-4 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57774-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)


